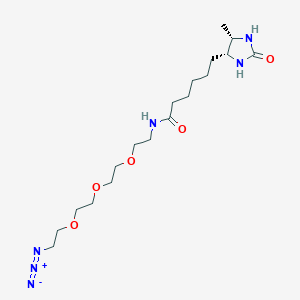

Azide-PEG3-Desthiobiotin

CAS No.:

Cat. No.: VC15879971

Molecular Formula: C18H34N6O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H34N6O5 |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

| Standard InChI | InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1 |

| Standard InChI Key | JIQVKRRASYKCEL-JKSUJKDBSA-N |

| Isomeric SMILES | C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azide-PEG3-Desthiobiotin features a linear structure with three distinct regions:

-

Azide terminus: A reactive -N₃ group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .

-

PEG3 spacer: A triethylene glycol chain (OCH₂CH₂)₃ that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties .

-

Desthiobiotin module: A single-ring imidazolidinone structure lacking the thiophane ring of biotin, retaining streptavidin-binding capability with reduced affinity (Kd ≈ 10⁻¹¹ M vs. biotin’s 10⁻¹⁵ M) .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄N₆O₅ |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 1426828-06-9 |

| Solubility | DMSO, DMF, MeOH |

| Storage Conditions | -20°C (desiccated) |

| Purity (HPLC) | >98% |

The PEG3 spacer contributes to the compound’s hydrophilic character, with logP values suggesting moderate polarity suitable for aqueous and organic solvent systems .

Applications in PROTAC Synthesis

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules comprising:

Azide-PEG3-Desthiobiotin serves as the linker, leveraging its PEG3 spacer to optimize distance and flexibility between PROTAC components. The azide terminus conjugates with alkyne-functionalized ligands via CuAAC, while desthiobiotin enables reversible streptavidin-based purification of PROTAC-protein complexes .

Table 2: Advantages of Azide-PEG3-Desthiobiotin in PROTAC Design

| Feature | Benefit |

|---|---|

| PEG3 Spacer | Reduces aggregation, enhances solubility, and modulates cellular uptake |

| Desthiobiotin | Enables mild elution (biotin competition) during affinity purification |

| Azide Reactivity | Permits modular conjugation under biocompatible conditions |

Case Study: BRD4 Degrader Synthesis

A 2023 study utilized Azide-PEG3-Desthiobiotin to synthesize a BRD4-targeting PROTAC. The azide group conjugated to an alkyne-modified BET inhibitor, while desthiobiotin facilitated complex isolation via streptavidin beads. The PEG3 linker demonstrated superior degradation efficiency (DC₅₀ = 12 nM) compared to shorter PEG variants, highlighting its role in optimizing ternary complex formation .

Bioconjugation and Streptavidin Applications

Bioorthogonal Labeling

The azide group participates in click chemistry reactions:

-

CuAAC: With copper(I) catalysts and alkyne tags, enabling rapid (<1 hr) conjugation .

-

SPAAC: Strain-promoted reactions with DBCO or BCN derivatives, avoiding cytotoxic copper .

These reactions label proteins, nucleic acids, or small molecules with desthiobiotin for detection or pull-down assays .

Streptavidin Affinity Systems

Desthiobiotin’s reversible binding enables novel purification workflows:

-

Immobilization: Desthiobiotinylated molecules bind streptavidin resins .

-

Elution: Free biotin (2–5 mM) competitively displaces desthiobiotin conjugates under mild conditions (pH 7.4, 25°C), preserving protein activity .

-

Specificity: Endogenous biotinylated proteins remain resin-bound, reducing background .

Table 3: Comparison of Biotin and Desthiobiotin Affinity

| Parameter | Biotin | Desthiobiotin |

|---|---|---|

| Binding Affinity | 10⁻¹⁵ M | 10⁻¹¹ M |

| Elution Method | Harsh (low pH, denaturants) | Mild (biotin competition) |

| Endogenous Interference | High | Low |

Research Findings and Experimental Data

Solubility and Formulation

Azide-PEG3-Desthiobiotin exhibits broad solvent compatibility:

-

Stock solutions: 10 mM in DMSO (recommended for cellular assays) .

-

In vivo formulations: DMSO/PEG300/Tween 80/aqueous mixtures maintain stability for ≥72 hrs at 4°C .

Stability Profiling

-

Thermal stability: Decomposition onset at 187°C (TGA data) .

-

Hydrolytic stability: Resists hydrolysis in PBS (pH 7.4) for 48 hrs at 37°C .

Case Study: Cell Surface Labeling

A 2024 protocol labeled cell surface receptors using:

-

DBCO-modified antibodies (5 µM, 1 hr)

-

Azide-PEG3-Desthiobiotin (10 µM, 30 min, CuAAC)

Flow cytometry showed 92% labeling efficiency vs. 67% for biotin-azide controls, attributed to reduced steric hindrance from the PEG3 spacer .

Future Perspectives

Emerging Applications

-

PROTAC optimization: Structure-activity relationship (SAR) studies varying PEG length (n=1–6) to tune degradation kinetics .

-

Multivalent probes: Dendrimeric constructs with multiple azide/desthiobiotin units for enhanced avidity .

Comparative Analysis with Alternatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume